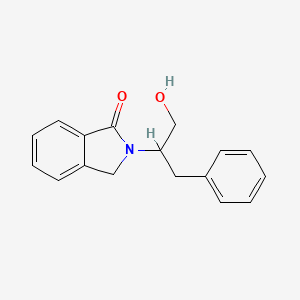

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

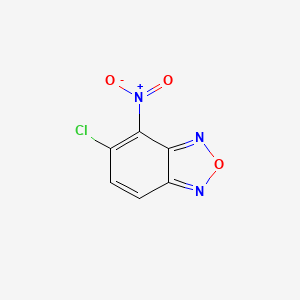

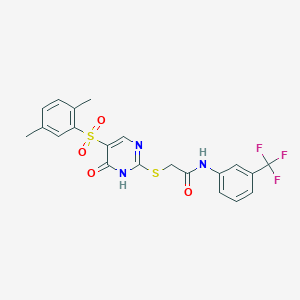

“2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone” is a chemical compound with the linear formula C17H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone” is represented by the SMILES stringO=C (C1=C2C=CC=C1)N (C2=O) [C@H] (CO)CC3=CC=CC=C3 . This indicates the presence of an isoindolinone ring, a benzyl group, and a hydroxyethyl group in the molecule.

Scientific Research Applications

Eco-Benign Synthesis Methods

- A study developed an efficient three-component reaction in water to produce isoindolinone derivatives in an environmentally friendly manner, yielding good to excellent results (Shen, Sun, & Lin, 2013).

Chemoselective Debenzylation

- Research outlined a convenient method for the selective removal of the 2-hydroxy-1-phenylethyl group from 2-(2-hydroxy-1-phenylethyl)-1-isoindolinone without affecting the endocyclic benzylic nitrogen bond (Fains & Vernon, 1997).

Natural Products and Bioactivity

- Isoindolin-1-one or 1-isoindolinone frameworks, found in a wide range of natural compounds, exhibit diverse biological activities and therapeutic potential for various chronic diseases (Upadhyay, Thapa, Sharma, & Sharma, 2020).

New Synthetic Methodologies

- A new palladium(II) catalyzed methodology enables the direct synthesis of alkylidene isoindolinones from N-alkoxybenzamides, showing a high efficiency and functional group tolerance (Wrigglesworth, Cox, Lloyd‐Jones, & Booker‐Milburn, 2011).

- A Co(OAc)2 and Mn(OAc)2 or AgOPiv catalytic system was employed for the efficient oxidative annulation of benzamides with electron-deficient alkenes to produce isoindolinone derivatives (Ma & Ackermann, 2015).

Pharmaceutical Applications

- Isoindolinone inhibitors of the MDM2-p53 protein-protein interaction were developed, showing potent antitumor effects, especially in MDM2 amplified tumors (Hardcastle et al., 2011).

Future Directions

properties

IUPAC Name |

2-(1-hydroxy-3-phenylpropan-2-yl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-12-15(10-13-6-2-1-3-7-13)18-11-14-8-4-5-9-16(14)17(18)20/h1-9,15,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXIJWHRHEUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)

![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)

![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)